Lauramidopropylbetaine

Description

Properties

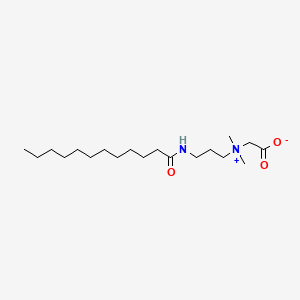

IUPAC Name |

2-[3-(dodecanoylamino)propyl-dimethylazaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O3/c1-4-5-6-7-8-9-10-11-12-14-18(22)20-15-13-16-21(2,3)17-19(23)24/h4-17H2,1-3H3,(H-,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUAUOIMASANKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041282 | |

| Record name | Lauramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Reference #1] 29-31%: Colorless to pale yellow liquid; [Galaxy Surfactants MSDS] | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coco Amido Betaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4292-10-8, 61789-40-0, 86438-79-1, 86243-76-7 | |

| Record name | Lauramidopropylbetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauramidopropyl betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coco Amido Betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, norcoco acyl derivs., disodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086438791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocamidopropyl betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amphoteric L | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., hydroxides, inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mirataine CB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, Ncoco acyl derivs., hydroxides, inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURAMIDOPROPYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D6XVI233 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lauramidopropyl Betaine: A Comprehensive Technical Guide for Formulation Scientists

Abstract

Lauramidopropyl Betaine (LAPB) is a versatile amphoteric surfactant prized for its mildness, excellent foaming characteristics, and viscosity-building properties. Derived from lauric acid, a fatty acid predominantly found in coconut oil, LAPB has become a cornerstone ingredient in a myriad of personal care and cosmetic formulations.[1][2] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and multifaceted applications of lauramidopropyl betaine, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this high-performance surfactant in their formulations.

Chemical Structure and Nomenclature

Lauramidopropyl betaine is a zwitterionic surfactant, meaning its molecular structure contains both a positive and a negative charge, resulting in a net neutral charge under typical formulation conditions.[3][4] This unique charge distribution is fundamental to its broad compatibility with anionic, cationic, and nonionic surfactants.[5][6]

The molecule can be deconstructed into three key functional components:

-

A lipophilic lauroyl tail: Derived from lauric acid (a C12 fatty acid), this non-polar hydrocarbon chain is responsible for the surfactant's surface activity, enabling it to reduce the surface tension of water and interact with oils and greasy soils.[6]

-

An amide linker: This group connects the hydrophobic tail to the hydrophilic head, contributing to the molecule's stability and conditioning properties.

-

A hydrophilic betaine headgroup: This polar group consists of a quaternary ammonium cation and a carboxylate anion, rendering the molecule amphoteric and accounting for its mildness and excellent water solubility.[1]

Chemical Identifiers:

-

INCI Name: Lauramidopropyl Betaine[2]

-

CAS Number: 4292-10-8[7]

-

IUPAC Name: 2-[3-(dodecanoylamino)propyl-dimethylazaniumyl]acetate[8]

-

Molecular Formula: C19H38N2O3[9]

-

Molecular Weight: 342.52 g/mol [9]

-

Canonical SMILES: CCCCCCCCCCCC(=O)NCCC(C)CC(=O)[O-][9]

Physicochemical Properties

The performance of lauramidopropyl betaine in a formulation is dictated by its distinct physicochemical properties. In its raw form, it typically appears as a clear to pale yellow liquid.[3][7]

| Property | Value | Reference |

| Appearance | Clear to pale yellow liquid | [7] |

| Solubility | Highly soluble in water | [7] |

| pH (10% aqueous solution) | 5.0 - 9.0 | [7][10] |

| Boiling Point | >100°C / 212°F | [10] |

| Flash Point | >100°C / 212°F | [10] |

| Critical Micelle Concentration (CMC) | Approximately 0.2 g/L | [11] |

Note on CMC: The Critical Micelle Concentration is the concentration at which surfactant monomers begin to aggregate into micelles.[12] A lower CMC value generally indicates a more efficient surfactant. The CMC of lauramidopropyl betaine is influenced by factors such as temperature and the presence of other electrolytes in the formulation.[12]

Synthesis of Lauramidopropyl Betaine

The industrial synthesis of lauramidopropyl betaine is typically a two-step process involving an amidation reaction followed by a quaternization reaction.[7][13][14]

Step 1: Amidation

In the initial step, lauric acid is reacted with N,N-dimethyl-1,3-propanediamine. This reaction is carried out at an elevated temperature, typically around 160°C, under a nitrogen atmosphere to prevent oxidation.[13][14] The reaction proceeds until the acid value of the mixture stabilizes, indicating the completion of the amidation.[13] Excess reactants and water are then removed under reduced pressure.[14]

Step 2: Quaternization (Betainization)

The resulting lauramidopropyl-dimethylamine intermediate is then quaternized using sodium chloroacetate in an aqueous or alcoholic solution.[14] This step introduces the carboxymethyl group, forming the betaine structure. The reaction is typically carried out at around 75°C for several hours.[14] The final product is a solution of lauramidopropyl betaine.

Experimental Protocol for Laboratory-Scale Synthesis:

Materials:

-

Lauric Acid

-

N,N-dimethyl-1,3-propanediamine

-

Sodium Chloroacetate

-

Ethanol (or water)

-

Nitrogen gas

-

Reaction vessel with heating mantle, stirrer, and condenser

-

Vacuum pump

Procedure:

-

Amidation:

-

Charge the reaction vessel with lauric acid.

-

Heat the vessel to melt the lauric acid under a continuous nitrogen purge.

-

Slowly add N,N-dimethyl-1,3-propanediamine dropwise to the molten lauric acid while stirring.

-

Gradually increase the temperature to 160°C and maintain for approximately 6 hours.

-

Monitor the reaction by measuring the acid value of the system periodically. The reaction is complete when the acid value stabilizes.

-

Once the reaction is complete, apply a vacuum to the system to remove any residual amine, unreacted acid, and water.

-

-

Quaternization:

-

Dissolve the lauramidopropyl-dimethylamine intermediate produced in the first step in ethanol.

-

Heat the solution to 75°C.

-

Add sodium chloroacetate to the solution in portions while maintaining the temperature.

-

Allow the reaction to proceed for approximately 5 hours.

-

After the reaction is complete, filter the mixture to remove any solid byproducts.

-

Evaporate the ethanol from the filtrate to obtain the lauramidopropyl betaine product.

-

Further purification can be achieved through recrystallization.[14]

-

Synthesis Workflow Diagram:

Caption: Synthesis of Lauramidopropyl Betaine.

Mechanism of Action and Key Performance Attributes

Lauramidopropyl betaine's efficacy as a surfactant stems from its amphoteric and zwitterionic nature, which allows it to perform multiple functions within a formulation.

-

Gentle Cleansing: The primary function of LAPB is to cleanse the skin and hair by reducing the surface tension of water, which allows it to emulsify and lift away dirt, oil, and impurities.[7][15] Its mildness makes it particularly suitable for products designed for sensitive skin.[9][15]

-

Foam Boosting and Stabilization: Lauramidopropyl betaine is an excellent foam booster, enhancing the volume and stability of the lather produced by other surfactants in a formulation.[15][16] This contributes to a more luxurious and effective cleansing experience for the consumer.

-

Viscosity Enhancement: It also acts as a viscosity modifier, helping to thicken formulations to the desired consistency.[15][17] This is particularly beneficial in products like shampoos and body washes.

-

Conditioning and Antistatic Properties: LAPB can impart a conditioning effect on the hair, improving its texture, manageability, and shine while reducing static electricity.[9][17]

-

Irritation Mitigation: When used in combination with harsher anionic surfactants, such as sulfates, lauramidopropyl betaine can help to reduce their potential for skin irritation.[9]

Micelle Formation and Cleansing Action Diagram:

Caption: Micelle Formation and Cleansing Action.

Applications in Research and Product Development

Lauramidopropyl betaine's favorable properties make it a valuable ingredient in a wide range of applications, particularly in the personal care and cosmetics industries.[1][7]

-

Hair Care: It is extensively used in shampoos, conditioners, and hair styling products as a gentle cleanser, foam booster, and conditioning agent.[7] It effectively removes product buildup without stripping the hair of its natural moisture.[7]

-

Skin Care: In facial cleansers, body washes, and soaps, LAPB serves as a mild surfactant and foaming agent, effectively removing impurities and makeup residue while leaving the skin feeling refreshed.[7] Its non-comedogenic nature makes it suitable for acne-prone skin.[7]

-

Baby Care Products: Due to its mild and gentle nature, lauramidopropyl betaine is a popular choice for use in baby shampoos and washes.[15]

-

Industrial and Household Cleaners: Beyond personal care, it is also utilized in some industrial and household cleaning formulations for its cleaning and foaming properties.[9]

Safety and Regulatory Information

Lauramidopropyl betaine is generally considered safe for use in cosmetic and personal care products.[3][18] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed its safety and concluded that it is safe for use in rinse-off products at typical concentrations.[3][8] It has a low potential for skin irritation and is not considered to be a skin sensitizer for most individuals.[7] As with any cosmetic ingredient, there is a small possibility of an allergic reaction in sensitive individuals.[7] It is also recognized for being readily biodegradable.[10][16]

Conclusion

Lauramidopropyl betaine stands out as a high-performing, mild, and versatile amphoteric surfactant. Its unique chemical structure provides a desirable combination of cleansing, foaming, viscosity-building, and conditioning properties. A thorough understanding of its physicochemical characteristics, synthesis, and mechanism of action empowers formulation scientists to harness its full potential in the development of innovative and effective personal care products.

References

-

Essentials by Catalina. (2025, October 7). Lauramidopropyl Betaine. Retrieved from [Link]

- Liu, Q. N., et al. (2019). Synthesis and Foaming Performance of Lauramidopropyl Betaine Derivate Surfactants.

-

Paula's Choice. (n.d.). What is Lauramidopropyl Betaine?. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of lauramidopropyl betaine. Retrieved from [Link]

-

Paula's Choice EU. (n.d.). What is Lauramidopropyl Betaine?. Retrieved from [Link]

-

PubChem. (n.d.). Lauramidopropylbetaine. Retrieved from [Link]

-

Cosmetics Info. (n.d.). Lauramidopropyl Betaine. Retrieved from [Link]

- Liu, Q., et al. (2019). Synthesis of New Surfactants from Lauramidopropyl Betaine and Surface Activity Evaluation.

-

Chemistry Connection. (2020, February 28). SAFETY DATA SHEET Lauramidopropyl Betaine. Retrieved from [Link]

-

SincereSkincare.com. (n.d.). Lauramidopropyl Betaine | Korean skincare. Retrieved from [Link]

- Liu, Q., et al. (2019). Synthesis of New Surfactants from Lauramidopropyl Betaine and Surface Activity Evaluation.

- Google Patents. (n.d.). CN107879947A - The synthetic method of lauroylamidopropyl betaine.

-

precisionFDA. (n.d.). LAURAMIDOPROPYL BETAINE. Retrieved from [Link]

-

UL Prospector. (n.d.). Lauramidopropyl Betaine by COSROMA. Retrieved from [Link]

-

EWG's Guide to Healthy Cleaning. (n.d.). LAURAMIDOPROPYL BETAINE | Substance. Retrieved from [Link]

-

Fengchen. (n.d.). Lauramidopropyl Betaine LAB 35%, Lauramidepropyl Betaine LAPB 35% Manufacturers and Suppliers. Retrieved from [Link]

-

Understanding Lauramidopropyl Betaine: Properties and Supplier Selection. (n.d.). Retrieved from [Link]

-

The Science Behind Lauramidopropyl Betaine: Foaming, Mildness & More. (n.d.). Retrieved from [Link]

-

EWG Skin Deep. (n.d.). What is LAURAMIDOPROPYL BETAINE. Retrieved from [Link]

-

COSMILE Europe. (n.d.). LAURAMIDOPROPYL BETAINE – Ingredient. Retrieved from [Link]

-

TEGEWA. (2020, March 12). Determination of CMCs. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]

-

Portal Produktowy Grupy PCC. (2025, October 30). HLB - what is it? Hydrophilic-lipophilic balance. Retrieved from [Link]

-

Grokipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]

-

BazEkon. (2012, April 12). PROPERTIES OF COCOBETAINE AQUEOUS SOLUTIONS. Retrieved from [Link]

-

Hydrophilic-Lipophilic Balance (HLB). (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. yeserchem.com [yeserchem.com]

- 3. paulaschoice.co.uk [paulaschoice.co.uk]

- 4. paulaschoice-eu.com [paulaschoice-eu.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. specialchem.com [specialchem.com]

- 8. This compound | C19H38N2O3 | CID 20280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 10. chemistryconnection.com [chemistryconnection.com]

- 11. tegewa.de [tegewa.de]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. Synthesis method of lauramidopropyl betaine - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN107879947A - The synthetic method of lauroylamidopropyl betaine - Google Patents [patents.google.com]

- 15. essentialsbycatalina.com [essentialsbycatalina.com]

- 16. wholesalesuppliesplus.com [wholesalesuppliesplus.com]

- 17. ulprospector.com [ulprospector.com]

- 18. cosmeticsinfo.org [cosmeticsinfo.org]

Lauramidopropyl betaine synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Lauramidopropyl Betaine

Abstract

Lauramidopropyl Betaine (LAPB) is a high-performance, amphoteric surfactant widely utilized in the personal care, cosmetic, and specialty chemical industries for its excellent foaming, cleansing, and conditioning properties, coupled with exceptional mildness.[1][2][3][4] Its synthesis, while conceptually straightforward, involves a multi-step process where precise control over reaction conditions and rigorous purification are paramount to achieving a final product of high purity, free from sensitizing precursors and undesirable by-products. This guide provides a detailed technical exploration of the core synthesis reactions and subsequent purification methodologies, grounded in established chemical principles and process optimization strategies. It is intended for researchers, process chemists, and formulation scientists engaged in the development and manufacturing of surfactants and related products.

The Core Synthesis Pathway: A Two-Step Process

The industrial synthesis of Lauramidopropyl Betaine is predominantly a two-step process. The first step involves the formation of a fatty amidoamine intermediate, followed by a quaternization reaction to introduce the betaine functional group.[5]

Diagram 1: Overall Synthesis Scheme

Caption: The two-step synthesis of Lauramidopropyl Betaine.

Step 1: Amidation Synthesis of Lauramidopropyl Dimethylamine (LAPDMA)

The initial stage is a condensation reaction between lauric acid and N,N-dimethyl-1,3-propanediamine (DMAPA) to form the tertiary amidoamine intermediate, Lauramidopropyl Dimethylamine (LAPDMA).[6][7]

Causality and Experimental Choices

The primary amine on DMAPA is significantly more nucleophilic than the tertiary amine, allowing for a selective reaction with the carboxylic acid group of lauric acid to form an amide bond.[5] This reaction is an equilibrium process; therefore, to drive it to completion, the water by-product must be continuously removed.

This is achieved by conducting the reaction at elevated temperatures, typically between 140°C and 180°C, under an inert nitrogen atmosphere to prevent oxidative discoloration of the fatty acid.[8][9][10] The progress of the reaction is critically monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value stabilizes at a minimal level, indicating near-total consumption of the lauric acid.[8]

Experimental Protocol: LAPDMA Synthesis

-

Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser with lauric acid.

-

Inerting: Purge the reactor with nitrogen gas.

-

Melting: Heat the lauric acid to approximately 70-80°C until fully melted.

-

DMAPA Addition: Under continuous nitrogen blanketing and stirring, slowly add a slight molar excess (e.g., 1:1.05 to 1:1.2 molar ratio of lauric acid to DMAPA) of N,N-dimethyl-1,3-propanediamine (DMAPA).[9][10]

-

Reaction: Gradually increase the temperature to 160-180°C.[8][10] Water will begin to distill off as the condensation reaction proceeds.

-

Monitoring: Maintain the reaction for 6-10 hours, periodically taking samples to measure the acid value.[8][10]

-

Completion: Once the acid value is stable and below the target specification (e.g., < 5 mg KOH/g), the reaction is complete.

-

Initial Purification: Apply a vacuum to the reactor while maintaining the temperature to distill off unreacted DMAPA and any residual water.[8][11]

Key Impurities from Amidation

-

Unreacted DMAPA: A known skin sensitizer, its concentration must be minimized.[12][13][14]

-

Unreacted Lauric Acid: Can affect the quaternization reaction and the final product's properties.

-

Side-Reaction Products: High temperatures can lead to minor degradation products, affecting color and odor.

Step 2: Quaternization (Carboxymethylation)

In the second step, the tertiary amine group of the LAPDMA intermediate is alkylated using sodium chloroacetate (SMCA) to form the final betaine structure.[8][15][16] This reaction is often referred to as carboxymethylation.

Causality and Experimental Choices

This is a nucleophilic substitution reaction where the tertiary amine of LAPDMA attacks the electrophilic carbon of the chloroacetate molecule. The reaction is typically carried out in an aqueous or aqueous-alcoholic medium between 60°C and 90°C.[3][17]

Maintaining an alkaline pH (typically 8-9) throughout the reaction is critical.[17] This serves two purposes:

-

It ensures the tertiary amine on LAPDMA remains in its free, deprotonated state, which is necessary for it to act as a nucleophile.

-

It neutralizes the hydrochloric acid that would otherwise be formed, preventing the protonation of the amidoamine.[18]

The primary by-product of this reaction is sodium chloride (NaCl), which remains in the final solution.[5]

Experimental Protocol: LAPB Synthesis

-

Dissolution: Dissolve the purified LAPDMA intermediate from Step 1 in a solvent, such as a water/ethanol mixture.[8][16]

-

pH and Temperature Adjustment: Heat the solution to 80-90°C and adjust the pH to the alkaline range (8-9) using a base like sodium hydroxide.[17]

-

SMCA Addition: Prepare an aqueous solution of sodium chloroacetate. The SMCA is typically prepared by neutralizing chloroacetic acid with sodium hydroxide or sodium carbonate.[19][20][21][22] Add the SMCA solution to the LAPDMA solution in batches or via slow addition, maintaining a molar ratio of approximately 1:1 to 1:1.1 (LAPDMA:SMCA).[8][15]

-

Reaction: Maintain the temperature and alkaline pH for 3-6 hours.[3] The pH will tend to drop as the reaction proceeds and should be periodically readjusted with NaOH solution.[17]

-

Monitoring: The reaction can be monitored by measuring the concentration of free amidoamine or chloride ions.

-

Completion: The reaction is complete when the free amidoamine content falls below the target specification (e.g., <0.5%). The resulting product is an aqueous solution of Lauramidopropyl Betaine, containing sodium chloride as a major by-product.[5]

Purification Methodologies

The crude product from synthesis contains several impurities that must be removed to produce a high-quality, safe, and effective surfactant. The choice of purification method depends on the desired final purity and the intended application.

| Impurity | Source | Health/Performance Concern | Purification Method(s) |

| DMAPA | Unreacted raw material from Step 1 | Known skin sensitizer[12][13] | Vacuum Distillation, Extraction[10][11] |

| LAPDMA (Amidoamine) | Unreacted intermediate from Step 2 | Potential skin sensitizer[12][13] | Reaction Optimization, Ion Exchange[23] |

| Sodium Chloride (NaCl) | By-product of Step 2 | Affects viscosity, can limit formulation use[8] | Crystallization, Filtration, Solvent Washing[3][8][10] |

| Sodium Chloroacetate | Unreacted raw material from Step 2 | Toxic, skin irritant | Alkaline hydrolysis, Ion Exchange[18][24] |

| Sodium Dichloroacetate | Impurity in SMCA raw material | Potential health concerns | Use high-purity SMCA, Ion Exchange[18] |

| Unreacted Lauric Acid | Unreacted raw material from Step 1 | Affects foaming and clarity | Proper reaction control in Step 1 |

Diagram 2: General Purification Workflow

Caption: A typical recrystallization process for purifying LAPB.

Purification by Recrystallization

For obtaining high-purity, solid-grade Lauramidopropyl Betaine, recrystallization is a highly effective method.[10][25] This technique leverages the differences in solubility between LAPB and its impurities (especially NaCl) in a selected solvent system at different temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: The crude LAPB is often concentrated to remove excess water. A solvent in which LAPB is soluble when hot but poorly soluble when cold, and in which NaCl is either highly soluble or insoluble, is chosen. Acetone is a commonly cited solvent for this purpose.[10]

-

Dissolution: The crude LAPB product is dissolved in a minimal amount of hot acetone (or another suitable solvent).

-

Cooling: The solution is slowly cooled to allow for the formation of well-defined LAPB crystals. Rapid cooling should be avoided as it can trap impurities within the crystal lattice.

-

Isolation: The crystallized LAPB is isolated by filtration.[25] The solid material on the filter is known as the filter cake.

-

Washing: The filter cake is washed with a small amount of cold solvent to remove any adhering mother liquor which contains the dissolved impurities.[10][25]

-

Drying: The purified crystals are dried under vacuum to remove residual solvent, yielding a high-purity solid product.

Purification by Ion Exchange Chromatography

Ion Exchange Chromatography (IEX) is a powerful technique for removing ionic impurities such as unreacted amidoamine (LAPDMA), chloroacetate, and sodium chloride.[24][26] This method separates molecules based on their net charge.[23]

Principles of Application

Lauramidopropyl Betaine is amphoteric, meaning its net charge is pH-dependent.[1]

-

At a pH below its isoelectric point (pI), it carries a net positive charge and will bind to a cation exchange resin .

-

At a pH above its pI, it carries a net negative charge and will bind to an anion exchange resin .[23]

This property can be exploited in a two-step process to achieve very high purity.[27] For example, at a moderately acidic pH, the positively charged LAPB and LAPDMA will bind to a cation exchanger. Impurities like NaCl and sodium chloroacetate will pass through. The bound betaine can then be selectively eluted by changing the pH or increasing the ionic strength of the buffer. A subsequent anion exchange step could further refine the product. While highly effective, IEX is generally more complex and costly for large-scale industrial production compared to crystallization.

Conclusion

The synthesis of Lauramidopropyl Betaine is a well-established two-step chemical process requiring careful control of reaction parameters to maximize yield and minimize the formation of impurities. The amidation step is driven to completion by high temperatures and water removal, while the subsequent quaternization step relies on precise pH control to ensure efficient conversion of the amidoamine intermediate. The quality and safety of the final product are critically dependent on the efficacy of the purification process. Methods such as vacuum distillation, crystallization, and solvent washing are essential for removing residual reactants, particularly the sensitizing impurities DMAPA and amidoamine, and the by-product sodium chloride. Advanced techniques like ion exchange chromatography can be employed for applications demanding the highest purity. A thorough understanding of the causality behind each experimental choice is fundamental for any scientist or engineer aiming to produce Lauramidopropyl Betaine that meets the stringent quality standards of the modern chemical industry.

References

-

Eureka | Patsnap. (n.d.). Synthesis method of lauramidopropyl betaine. Retrieved from [Link]

- Google Patents. (n.d.). CN1196351A - Synthesis and separation of trimethyl glycine (betaine).

- Google Patents. (n.d.). US6281176B1 - Process for producing betaine/amine oxide mixtures.

- Google Patents. (n.d.). US5696287A - Process for making aqueous betaine solutions.

-

Scientific Literature Review Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. (2012, February 13). Retrieved from [Link]

-

Fatty acid amido propyl dimethylamines: Human health tier II assessment. (2019, December 12). Retrieved from [Link]

- Google Patents. (n.d.). CN109310606B - Process for the synthesis of amidoalkyl betaines, amidoalkyl betaines and their use as viscoelastic surfactants.

-

Safety Assessment of Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN103483215A - Green production technology of lauramidopropyl dimethylamine.

- Google Patents. (n.d.). US10577310B2 - Process for synthesizing an amido alkyl betaine starting from an alcohol, an amido alkyl betaine prepared by the process with increased viscosity, and use thereof as a viscoelastic surfactant.

- Google Patents. (n.d.). CN114524742A - Preparation method of high-purity lauramidopropyl betaine.

-

Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). CN101100441A - Synthetic method of cocoamidopropyl dimethylamine.

-

Niran Chemical. (n.d.). Lauramidopropyl Dimethylamine Oxide, CAS No. 1643-20-5. Retrieved from [Link]

-

Wang, P., & Zhou, W. (2016). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1461, 69–76. Retrieved from [Link]

- Google Patents. (n.d.). CN106588688A - Fatty acid amide propyl dimethylamine refining method.

- Google Patents. (n.d.). CN101830818A - Method for preparing anhydrous betaine.

-

ResearchGate. (2025, August 5). Optimization of Formation Reaction Conversions of Fatty Acid Amidopropyl Dimethylamines. Retrieved from [Link]

-

Chem Catalyst Pro. (n.d.). Understanding Lauramidopropyl Betaine: Properties and Supplier Selection. Retrieved from [Link]

-

DMAPA (Dimethylaminopropylamine). (n.d.). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis. Retrieved from [Link]

-

Cosmetics & Toiletries. (n.d.). cocamidopropyl - betaine, synthesis, analysis, - purity. Retrieved from [Link]

-

RIXIN. (2024, December 11). Production process of cocamidopropyl betaine (CAB-35). Retrieved from [Link]

-

ResearchGate. (2019, May 6). Synthesis and Foaming Performance of Lauramidopropyl Betaine Derivate Surfactants. Retrieved from [Link]

- Google Patents. (n.d.). CN101219966A - Synthesis of alkylamide propyl-betaine.

-

ResearchGate. (2025, August 7). Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell HILIC-MS/MS. Retrieved from [Link]

-

Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

-

ResearchGate. (2019, May 6). Synthesis of New Surfactants from Lauramidopropyl Betaine and Surface Activity Evaluation. Retrieved from [Link]

- Google Patents. (n.d.). CN101219966B - Synthesis of alkylamide propyl-betaine.

-

ARPN Journal of Engineering and Applied Sciences. (n.d.). IONOMETRIC DETERMINATION OF COCAMIDOPROPYL BETAINE. Retrieved from [Link]

-

UL Prospector. (n.d.). Lauramidopropyl Betaine by COSROMA. Retrieved from [Link]

-

EWG Skin Deep. (n.d.). What is LAURAMIDOPROPYL BETAINE. Retrieved from [Link]

-

Scribd. (n.d.). Cocamidapropil Betaina. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

- Google Patents. (n.d.). US20090069573A1 - Method for the purification of betaines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. yeserchem.com [yeserchem.com]

- 3. CN101219966A - Synthesis of alkylamide propyl-betaine - Google Patents [patents.google.com]

- 4. CN101219966B - Synthesis of alkylamide propyl-betaine - Google Patents [patents.google.com]

- 5. How is CAPB manufactured? l Elchemy [elchemy.com]

- 6. cir-safety.org [cir-safety.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Synthesis method of lauramidopropyl betaine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103483215A - Green production technology of lauramidopropyl dimethylamine - Google Patents [patents.google.com]

- 10. CN114524742A - Preparation method of high-purity lauramidopropyl betaine - Google Patents [patents.google.com]

- 11. CN106588688A - Fatty acid amide propyl dimethylamine refining method - Google Patents [patents.google.com]

- 12. cir-safety.org [cir-safety.org]

- 13. Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN109310606B - Process for the synthesis of amidoalkyl betaines, amidoalkyl betaines and their use as viscoelastic surfactants - Google Patents [patents.google.com]

- 16. US10577310B2 - Process for synthesizing an amido alkyl betaine starting from an alcohol, an amido alkyl betaine prepared by the process with increased viscosity, and use thereof as a viscoelastic surfactant - Google Patents [patents.google.com]

- 17. US6281176B1 - Process for producing betaine/amine oxide mixtures - Google Patents [patents.google.com]

- 18. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 19. CN1196351A - Synthesis and separation of trimethyl glycine (betaine) - Google Patents [patents.google.com]

- 20. US5696287A - Process for making aqueous betaine solutions - Google Patents [patents.google.com]

- 21. CN101830818A - Method for preparing anhydrous betaine - Google Patents [patents.google.com]

- 22. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 23. bio-rad.com [bio-rad.com]

- 24. harvardapparatus.com [harvardapparatus.com]

- 25. science.uct.ac.za [science.uct.ac.za]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Lauramidopropyl Betaine as a Surfactant

Abstract

Lauramidopropyl betaine (LAPB) is an amphoteric surfactant widely utilized in the personal care and pharmaceutical industries for its excellent cleansing, foaming, and conditioning properties, coupled with a mild toxicological profile. This guide provides a comprehensive technical overview of the fundamental mechanisms governing its action as a surfactant. We will delve into its molecular structure, pH-dependent behavior, and its performance at interfaces. Key performance metrics such as critical micelle concentration (CMC), surface tension reduction, and hydrophilic-lipophilic balance (HLB) are discussed. Furthermore, this guide details the synergistic interactions of LAPB with other surfactant types and its molecular-level conditioning effects on hair and skin. Detailed experimental protocols for characterizing its surfactant properties are also provided for researchers and formulation scientists.

Introduction: The Amphoteric Advantage

Surfactants, or surface-active agents, are fundamental components in a vast array of formulated products. Their amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, allows them to reduce surface and interfacial tension, enabling the mixing of immiscible phases.[1] Lauramidopropyl betaine belongs to the class of amphoteric surfactants, which are distinguished by the presence of both acidic and basic functional groups in their molecular structure. This dual-charge characteristic imparts a unique pH-dependent behavior, allowing them to exhibit anionic, cationic, or zwitterionic properties, making them exceptionally versatile and mild.[2][3]

This guide will elucidate the specific mechanisms that make lauramidopropyl betaine a high-performance surfactant, with a focus on the scientific principles that drug development professionals and researchers can leverage in their formulation work.

Molecular Structure and Physicochemical Properties

The efficacy of lauramidopropyl betaine as a surfactant is intrinsically linked to its molecular architecture.

Chemical Structure and Synthesis

Lauramidopropyl betaine is synthesized through a two-step process. First, lauric acid, a C12 fatty acid typically derived from coconut or palm kernel oil, undergoes an amidation reaction with dimethylaminopropylamine (DMAPA).[4][5] The resulting intermediate, lauramidopropyl dimethylamine, is then quaternized with sodium chloroacetate to yield the final lauramidopropyl betaine molecule.[4]

The chemical structure consists of:

-

A hydrophobic tail : the C12 lauryl alkyl chain.

-

An amide linkage : connecting the tail to the propyl group.

-

A hydrophilic head : containing a permanently positively charged quaternary ammonium group and a pH-dependent negatively charged carboxylate group.[6]

pH-Dependent Zwitterionic Behavior

The defining characteristic of lauramidopropyl betaine is its zwitterionic nature, meaning it carries both a positive and a negative charge on the same molecule, resulting in a net neutral charge over a wide pH range.[4] The quaternary ammonium group is permanently cationic, while the carboxylate group's charge is pH-dependent.

-

Acidic pH (below ~pH 4): The carboxylate group is protonated (-COOH), and the molecule carries a net positive charge, behaving like a cationic surfactant.

-

Neutral to Alkaline pH (above ~pH 4): The carboxylate group is deprotonated (-COO⁻), and the molecule exists as a zwitterion with a net neutral charge.[4]

This pH-dependent charge behavior is crucial for its compatibility with other surfactants and its performance in different formulations.

Key Surfactant Parameters

The performance of a surfactant is quantified by several key parameters:

| Parameter | Value/Description | Significance |

| Critical Micelle Concentration (CMC) | Approximately 0.2 g/L | The concentration at which surfactant monomers begin to self-assemble into micelles. It indicates the surfactant's efficiency. |

| Surface Tension at CMC | ~30.9 mN/m at 20°C[5] | The minimum surface tension achievable by the surfactant, indicating its effectiveness at reducing surface tension. |

| Hydrophilic-Lipophilic Balance (HLB) | Estimated to be in the range of 12-16 | A measure of the degree of hydrophilicity versus lipophilicity. A higher HLB value indicates greater water solubility and suitability for oil-in-water emulsions.[7][8] |

Core Mechanisms of Surfactant Action

Lauramidopropyl betaine's efficacy stems from its ability to favorably modify the properties of interfaces.

Reduction of Surface Tension and Interfacial Tension

At an air-water or oil-water interface, the hydrophobic lauryl tails of LAPB molecules orient themselves away from the aqueous phase, while the hydrophilic heads remain in the water. This adsorption at the interface disrupts the cohesive energy of water molecules, leading to a reduction in surface tension. This allows for improved wetting of surfaces and the emulsification of oils.

Micelle Formation

Above the Critical Micelle Concentration (CMC), the surfactant monomers spontaneously self-assemble into spherical or cylindrical aggregates called micelles.[9] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment. These micelles can encapsulate hydrophobic substances like oils and dirt, lifting them from surfaces and dispersing them in the aqueous phase, which is the fundamental mechanism of detergency.

Foaming and Foam Stabilization

Lauramidopropyl betaine is an excellent foam booster and stabilizer.[10] It contributes to a rich, dense lather by:

-

Reducing surface tension: This facilitates the formation of new air-water interfaces (bubbles).

-

Adsorbing at the air-water interface of the foam lamellae: The presence of LAPB molecules at the interface increases its surface elasticity and viscosity, which slows down the drainage of liquid from the foam films and hinders bubble coalescence, thus stabilizing the foam structure.

Viscosity Building

In combination with anionic surfactants, such as sodium laureth sulfate (SLES), lauramidopropyl betaine exhibits a synergistic viscosity-building effect. This is attributed to the formation of larger, elongated, or worm-like mixed micelles. The electrostatic interactions between the anionic head groups of SLES and the zwitterionic head groups of LAPB lead to a more compact packing of the surfactant molecules, promoting the transition from spherical to rod-like micelles. These elongated structures entangle with each other, increasing the viscosity of the solution.[2]

Interaction with Biological Surfaces: The Mechanism of Mildness and Conditioning

Lauramidopropyl betaine is prized for its mildness on skin and its conditioning effects on hair.

Interaction with Skin

The stratum corneum, the outermost layer of the skin, has a lipid matrix that acts as a protective barrier.[11] Harsh surfactants can disrupt this lipid barrier, leading to dryness and irritation. Lauramidopropyl betaine's zwitterionic nature at physiological pH and its relatively large molecular size are thought to reduce its penetration into the stratum corneum compared to smaller, purely anionic surfactants.[12][13] This minimizes the disruption of the skin's lipid organization, resulting in a milder cleansing action. Furthermore, it can co-adsorb onto the skin, leaving behind a perceptible soft and moisturized feel.

Interaction with Hair

Hair is primarily composed of keratin proteins, which have a net negative charge, especially when damaged.[14] In acidic conditions (e.g., in a conditioning shampoo), lauramidopropyl betaine carries a net positive charge and can electrostatically adsorb onto the negatively charged sites on the hair cuticle. This deposition of a thin film of surfactant on the hair surface reduces interfiber friction, making the hair easier to comb (detangling), and imparts a smooth, soft feel. The hydrophobic lauryl tail also contributes to a conditioned feel and increased shine.

Environmental Profile

Biodegradability

Lauramidopropyl betaine is considered to be readily biodegradable.[15] Studies have shown high rates of degradation in both aerobic and anaerobic conditions. The ultimate biodegradation pathway involves the microbial breakdown of the alkyl chain and the cleavage of the amide and other bonds, eventually leading to carbon dioxide, water, and inorganic salts.[16]

Aquatic Toxicity

The aquatic toxicity of lauramidopropyl betaine is an important consideration for its environmental impact. The following table summarizes available ecotoxicity data:

| Organism | Endpoint | Value (mg/L) | Exposure Time |

| Pimephales promelas (fathead minnow) | LC50 | 1.11 | 96 hours |

| Daphnia magna (water flea) | EC50 | ~1.9 | 48 hours |

| Desmodesmus subspicatus (green algae) | EC50 | 4.66 | 72 hours |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.[1][17][18]

These values indicate that lauramidopropyl betaine is toxic to aquatic organisms, and therefore, its release into the environment should be minimized.

Experimental Protocols for Characterization

The following are standardized methods for characterizing the key performance attributes of lauramidopropyl betaine.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

This method measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration.[9][19]

Procedure:

-

Prepare a stock solution of lauramidopropyl betaine in deionized water (e.g., 10 g/L).

-

Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC (e.g., from 0.01 g/L to 1 g/L).

-

Calibrate the surface tensiometer with deionized water.

-

Measure the surface tension of each dilution, starting from the lowest concentration, ensuring the Wilhelmy plate is thoroughly cleaned and flamed between measurements.

-

Plot the surface tension as a function of the logarithm of the concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[20]

Viscosity Measurement of Surfactant Solutions (Rotational Rheometry)

This protocol measures the viscosity of a surfactant solution, which is particularly relevant for assessing the thickening effect of lauramidopropyl betaine in formulations.[2][21][22]

Procedure:

-

Prepare the surfactant solution at the desired concentration and in the relevant formulation base.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Select an appropriate geometry for the rotational rheometer (e.g., concentric cylinder or cone and plate).

-

Load the sample into the rheometer, ensuring no air bubbles are trapped.

-

Perform a shear rate sweep, measuring the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹).

-

Plot viscosity as a function of shear rate to characterize the flow behavior (Newtonian, shear-thinning, etc.).

Foamability and Foam Stability (Modified Ross-Miles Method)

This method assesses the initial foam volume (foamability) and the decay of that foam over time (foam stability).[23][24][25][26]

Procedure:

-

Prepare the surfactant solution at the desired concentration.

-

Add a specific volume of the solution to the jacketed glass column of the Ross-Miles apparatus, maintained at a constant temperature.

-

Allow a second, specific volume of the same solution to fall from a standardized height through a funnel into the column, generating foam.

-

Record the initial foam height immediately after the solution has finished draining from the funnel.

-

Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Conclusion

Lauramidopropyl betaine's mechanism of action as a surfactant is a multifaceted interplay of its molecular structure, physicochemical properties, and interactions at interfaces and with biological surfaces. Its zwitterionic nature provides a unique combination of effectiveness and mildness, making it a valuable ingredient for researchers and drug development professionals. A thorough understanding of its CMC, surface tension reduction capabilities, and synergistic interactions with other surfactants is key to optimizing its performance in complex formulations. The experimental protocols outlined in this guide provide a framework for the systematic characterization of these properties, enabling the development of innovative and high-performing products.

References

-

Alkylamidopropyl betaines - OECD Existing Chemicals Database. (n.d.). Retrieved from [Link]

-

Ross-Miles method | KRÜSS Scientific. (n.d.). Retrieved from [Link]

-

How to measure surface tension and CMC (Critical Micelle Concentration). (2020, August 25). Retrieved from [Link]

- Surface active agents — Measurement of foaming power — Modified Ross-Miles method. (1975). ISO 696:1975.

-

How to Perform a Critical Micelle Concentration (CMC) Measurement | OneAttension | Episode #13. (2025, November 28). YouTube. Retrieved from [Link]

- CN102854286B - Measuring method for performance of foaming agent - Google Patents. (n.d.).

- Determination of Surfactant Solution Viscosities with a Rotational Viscometer. (n.d.). Scholarly Commons.

-

ROSS MILES FOAM ANALYZER – RMFA. (n.d.). Retrieved from [Link]

- Study into biodegradation of cocamidopropyl betaine, an amphoteric surfactant, by Pseudomonas bacteria and activated sludge. (2025, August 6).

-

ROSS MILES FOAM TESTER – RMFA. (n.d.). Retrieved from [Link]

- Determination of Surfactant Solution Viscosities with a Rotational Viscometer. (n.d.). Scholarly Commons.

- Measuring Surface Tension and Critical Micelle Concentration on Cationic Surfactant Solutions. (n.d.). KRUSS Scientific.

- Degradation of the surfactant Cocamidopropyl betaine by two bacterial strains isolated from activated sludge. (n.d.).

-

Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. (2025, September 18). US EPA. Retrieved from [Link]

- Application Note 11 - Determination of Critical Micelle Concentration with DataPhysics DC

- SAFETY DATA SHEET Lauramidopropyl Betaine. (2020, February 28). chemistry connection.

- Environmental Fact Sheet (#28) C8-18 Alkyl Amidopropyl Betaine (CAPB). (n.d.). ERASM.

- Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micelliz

- Practical Approach to Measuring Intrinsic Viscosity on a Rot

- Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function. (n.d.). NIH.

- Components of cocamidopropyl betaine: Surface activity and self-assembly of pure alkyl amidopropyl betaines. (n.d.).

- Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function. (n.d.). PubMed.

- 〈912〉 VISCOSITY-ROT

- Guidelines for Measuring Viscosity Using a Spindle Rheometer. (2025, December 11). SEN Pharma.

-

Lauramidopropylbetaine | C19H38N2O3 | CID 20280. (n.d.). PubChem - NIH. Retrieved from [Link]

- Lauramidopropyl betaine | 4292-10-8. (n.d.). ChemicalBook.

- Lauramidopropyl betaine | CAS#4292-10-8 | surface active substance. (n.d.). MedKoo.

-

Cocamidopropyl betaine. (n.d.). Wikipedia. Retrieved from [Link]

-

Lauramidopropyl Betaine. (n.d.). Cosmetics Info. Retrieved from [Link]

- CAS 4292-10-8 Lauramidopropyl Betaine. (n.d.). Alfa Chemistry.

- HLB required - How to choose an emulsifier? (n.d.). Greengredients®.

- Reference Guide to HLB Values of Common Emulsifiers. (n.d.). Alfa Chemistry.

- Interaction of lipophilic moisturizers on stratum corneum lipid domains in vitro and in vivo. (n.d.). PubMed.

- Effect of mixed surfactants on stratum corneum: a drying stress and Raman spectroscopy study. (n.d.). PubMed.

- Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. (2025, September 18). US EPA.

- Binding Interactions of Keratin-Based Hair Fiber Extract to Gold, Ker

- ECOlogical Structure-Activity Relationship Model (ECOSAR) Class Program. (n.d.). EPA.

- Interaction of epicutaneously applied lipids with stratum corneum depends on the presence of either emulsifiers or hydrogenated phosph

- Use of LC in aquatic regulatory toxicology-Disharmony in global harmonization of hazard classification of chemicals. (n.d.).

- LC50 (EC50) for all tests and ratios of reference species: indigenous... (n.d.).

Sources

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. commons.erau.edu [commons.erau.edu]

- 3. scribd.com [scribd.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. erasm.org [erasm.org]

- 6. Cocamidopropyl betaine - Wikipedia [en.wikipedia.org]

- 7. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 9. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 10. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 11. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of mixed surfactants on stratum corneum: a drying stress and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding Interactions of Keratin-Based Hair Fiber Extract to Gold, Keratin, and BMP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. dataphysics-instruments.com [dataphysics-instruments.com]

- 20. m.youtube.com [m.youtube.com]

- 21. scribd.com [scribd.com]

- 22. senpharma.vn [senpharma.vn]

- 23. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]

- 24. asn.sn [asn.sn]

- 25. CN102854286B - Measuring method for performance of foaming agent - Google Patents [patents.google.com]

- 26. img1.17img.cn [img1.17img.cn]

Navigating Micellar Thresholds: A Comprehensive Technical Guide to the Critical Micelle Concentration (CMC) Determination of Lauramidopropyl Betaine

Abstract

This technical guide provides an in-depth exploration of the principles and methodologies for determining the Critical Micelle Concentration (CMC) of Lauramidopropyl betaine (LAPB), a widely used zwitterionic surfactant. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results. We will dissect three primary determination techniques: Surface Tensiometry, Fluorescence Spectroscopy, and Electrical Conductivity. Each section includes a detailed, self-validating experimental protocol, a discussion of the underlying scientific principles, and guidance on data interpretation. The objective is to equip the reader with the expertise to select the appropriate methodology, execute the experiment with precision, and confidently analyze the resulting data to determine the CMC of LAPB and other analogous surfactant systems.

Introduction: The Significance of Lauramidopropyl Betaine and its CMC

Lauramidopropyl betaine (LAPB) is an amphoteric surfactant valued for its mildness, excellent foaming properties, and compatibility with a wide range of other surfactant types.[1][2][3] Derived from coconut oil, its structure comprises a hydrophobic lauryl tail and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion.[4] This zwitterionic nature imparts unique pH-dependent properties and contributes to its widespread use in personal care products, pharmaceuticals, and various industrial formulations.[1][4][5]

The Critical Micelle Concentration (CMC) is a fundamental and critical parameter of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates known as micelles.[6][7] Below the CMC, physical properties of the solution, such as surface tension, change drastically with surfactant concentration. Above the CMC, the monomer concentration remains relatively constant, and these properties plateau as additional surfactant molecules preferentially form new micelles.[1][7][8]

Why is the CMC of LAPB critically important for researchers and formulators?

-

Efficacy and Performance: For applications like cleaning and solubilization, the formation of micelles is paramount. Knowing the CMC ensures that the surfactant is used at a concentration sufficient to be effective, as micelles are responsible for encapsulating hydrophobic substances.[7]

-

Formulation Optimization & Cost-Effectiveness: Using a surfactant concentration significantly above the CMC may not provide additional surface activity benefits and can be economically inefficient.[9] Precise CMC data allows for optimized, cost-effective formulations.

-

Drug Delivery Systems: In pharmaceutical sciences, micelles are exploited as nanocarriers to solubilize and deliver poorly water-soluble drugs. The CMC is a key indicator of the stability of these drug delivery systems upon dilution in physiological environments.[10] A low CMC is often desirable for in-vivo stability.

-

Predicting Interactions: The CMC is influenced by other components in a formulation, such as electrolytes, polymers, and other surfactants. Understanding the baseline CMC of pure LAPB is the first step in predicting and studying these synergistic or antagonistic interactions.

This guide will provide the technical framework to accurately and reliably determine this crucial parameter.

Foundational Methodologies for CMC Determination

Several physicochemical properties of a surfactant solution exhibit an abrupt change at the CMC, which forms the basis for its experimental determination.[11] For a zwitterionic surfactant like LAPB, the most common and reliable methods are Surface Tensiometry and Fluorescence Spectroscopy. While Electrical Conductivity is a popular method for ionic surfactants, its application to zwitterionic systems requires careful consideration of the experimental conditions, particularly pH.

| Method | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Measures the change in surface tension of the solution as a function of surfactant concentration. Surface tension decreases until the CMC is reached, after which it remains relatively constant.[6][7] | Considered a primary, standard method. Applicable to all surfactant types (ionic, non-ionic, zwitterionic).[6][8] Simple and intuitive data interpretation. | Requires high instrument accuracy and meticulous cleaning to avoid contamination. Can be time-consuming if equilibrium is reached slowly.[6] |

| Fluorescence Spectroscopy | Utilizes a hydrophobic fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles. The change in the probe's fluorescence spectrum indicates the onset of micelle formation.[6][12][13] | Highly sensitive method, suitable for very low CMC values. Requires small sample volumes. Can provide information about the micelle's microenvironment.[6] | An indirect method that relies on a probe, which could potentially perturb the system. The choice of probe is critical.[6] |

| Electrical Conductivity | Measures the change in electrical conductivity of the solution with increasing surfactant concentration. The slope of conductivity versus concentration changes at the CMC due to the lower mobility of micelles compared to free monomers.[6] | Simple, rapid, and cost-effective. Excellent for ionic surfactants.[14] | Primarily suitable for ionic surfactants.[6] Sensitivity is low for zwitterionic surfactants, especially near their isoelectric point where the net charge is zero. |

Experimental Protocol: Surface Tensiometry (Wilhelmy Plate Method)

Surface tensiometry is often considered the gold standard for CMC determination due to its direct measurement of surface activity.[8] The Wilhelmy plate method, which measures the force exerted on a platinum plate partially immersed in the liquid, is a precise and widely used technique.[15][16]

Causality and Experimental Design

The core principle is that as LAPB monomers are added to an aqueous solution, they first migrate to the air-water interface, reducing the surface tension. This is energetically favorable as it disrupts the high-energy hydrogen-bonding network of water. When the interface becomes saturated with monomers, any further addition of LAPB forces the molecules to aggregate in the bulk solution, forming micelles. At this point, the surface tension ceases to decrease significantly, creating a distinct breakpoint in the plot of surface tension versus the logarithm of concentration.[1][7] The concentration at this breakpoint is the CMC.

Step-by-Step Protocol

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of LAPB (e.g., 100x the expected CMC) in high-purity water (e.g., Milli-Q or double-distilled). A round robin test on LAPB reported a CMC of approximately 0.2 g/L, which can serve as a starting point for designing the concentration range.[17]

-

Prepare a series of dilutions from the stock solution. A logarithmic dilution series is most effective, ensuring sufficient data points both before and after the expected CMC. For example, prepare 15-20 solutions ranging from 0.01 g/L to 1.0 g/L.

-

-

Instrument Setup and Calibration:

-

Ensure the tensiometer is on a vibration-free table and properly leveled.

-

Clean the Wilhelmy plate meticulously. A common and effective method is to rinse it with high-purity water and then heat it to red-hot in the oxidizing part of a Bunsen burner flame until it glows. Allow it to cool completely before use.

-

Calibrate the instrument according to the manufacturer's instructions, typically using a certified calibration weight.

-

-

Measurement Procedure:

-

Begin by measuring the surface tension of the pure water to establish a baseline. This serves as a control for solvent purity.

-

Proceed with the measurements of the LAPB solutions, starting from the most dilute and moving to the most concentrated. This minimizes cross-contamination.

-

For each solution, allow the surface tension reading to stabilize before recording the value. Surfactant molecules may take time to diffuse and adsorb to the interface. A typical protocol involves stirring for 2 minutes, followed by a 2-minute waiting period before taking a measurement.[15]

-

Ensure the temperature is controlled and recorded throughout the experiment, as CMC can be temperature-dependent.

-

-

Data Analysis and Validation:

-

Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the LAPB concentration (log C) on the x-axis.[6]

-

The resulting plot should show two distinct linear regions: a steeply sloping region at concentrations below the CMC and a nearly horizontal plateau region above the CMC.[8]

-

Perform a linear regression on the data points in the pre-CMC region and another on the data points in the post-CMC plateau.

-

The CMC is the concentration corresponding to the intersection point of these two regression lines.[6][7]

-

Self-Validation Check: The surface tension value for pure water should match the known literature value at the experimental temperature (e.g., ~72.8 mN/m at 20°C). A dip in the surface tension curve just before the plateau can indicate the presence of hydrophobic impurities.[17]

-

Experimental Protocol: Fluorescence Spectroscopy (Pyrene Probe Method)

This sensitive technique leverages the unique photophysical properties of a hydrophobic probe, most commonly pyrene, to detect the formation of the nonpolar micellar core.

Causality and Experimental Design

Pyrene exhibits a fluorescence emission spectrum with several vibrational fine structures (peaks). The intensity ratio of the first peak (I₁) to the third peak (I₃), known as the I₁/I₃ ratio, is highly sensitive to the polarity of the probe's microenvironment.[12] In a polar solvent like water, the I₁/I₃ ratio is high. When micelles form, pyrene molecules, being hydrophobic, preferentially partition into the nonpolar, hydrocarbon-like core of the micelles.[13] This change in environment causes a significant decrease in the I₁/I₃ ratio. By plotting this ratio against the surfactant concentration, a sigmoidal curve is obtained, and the inflection point is used to determine the CMC.[12]

Step-by-Step Protocol

-

Preparation of Solutions:

-

Prepare a dilution series of LAPB in high-purity water as described for the tensiometry method.

-

Prepare a stock solution of pyrene (e.g., 0.2 mM) in a volatile organic solvent like ethanol or acetone.[18]

-

To each vial of the LAPB dilution series, add a small, precise aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 0.3-1.0 µM).[18] The final concentration of the organic solvent should be minimal (<1%) to avoid affecting the micellization process.

-

Prepare a control sample of pyrene in pure water.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for stability.

-

Set the excitation wavelength to a value appropriate for pyrene, typically around 334-336 nm.[18]

-

Set the instrument to scan the emission spectrum over a range that covers the pyrene monomer fluorescence, for example, from 350 nm to 450 nm.[18] Set the excitation and emission slit widths appropriately (e.g., 3 nm).[18]

-

-

Measurement Procedure:

-

Measure the fluorescence emission spectrum for each sample in the dilution series, starting with the pure water control.

-